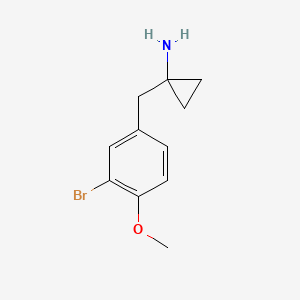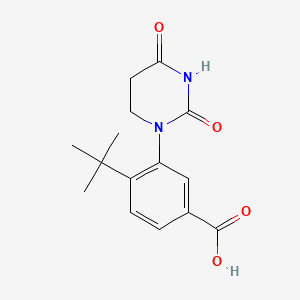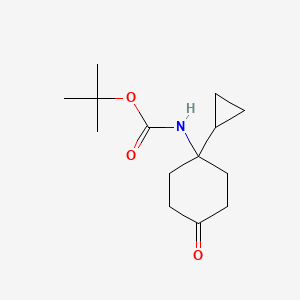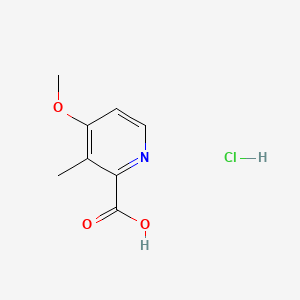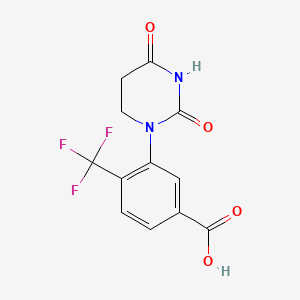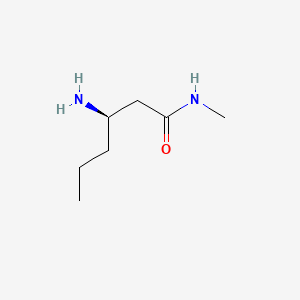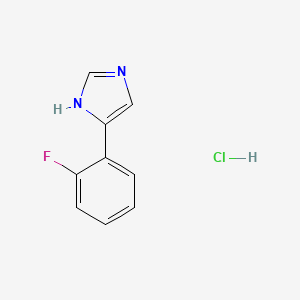![molecular formula C11H17BClNO2 B13493111 {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride typically involves the reaction of 3-bromomethylphenylboronic acid with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to synthesize biaryl compounds. These reactions are essential in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it valuable in material science .
Mechanism of Action
The mechanism of action of {3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride involves its ability to form covalent bonds with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain applications.
4-(Pyrrolidin-1-yl)phenylboronic acid: Similar structure but with the pyrrolidin-1-yl group at a different position on the phenyl ring.
3-(Morpholin-4-ylmethyl)phenylboronic acid: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical properties.
Uniqueness
{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H17BClNO2 |
|---|---|
Molecular Weight |
241.52 g/mol |
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8,14-15H,1-2,6-7,9H2;1H |
InChI Key |
QGXOWZNRHVEDLM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)

